molecular formula C15H11ClN2 B1348181 2-Chloro-6-methyl-4-phenyl-quinazoline CAS No. 5185-55-7

2-Chloro-6-methyl-4-phenyl-quinazoline

Cat. No. B1348181
CAS RN: 5185-55-7
M. Wt: 254.71 g/mol
InChI Key: ZHQKTJCMHUYFNT-UHFFFAOYSA-N
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Description

“2-Chloro-6-methyl-4-phenyl-quinazoline” is a chemical compound with the molecular formula C15H11ClN2. It has a molecular weight of 254.71 g/mol . This compound is part of the quinazoline family, which are heterocyclic compounds with a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of “2-Chloro-6-methyl-4-phenyl-quinazoline” consists of a 10-membered quinazoline ring attached to a phenyl ring . The dihedral angle between the mean planes of the phenyl ring and the quinazoline ring is 63.3° .


Physical And Chemical Properties Analysis

“2-Chloro-6-methyl-4-phenyl-quinazoline” has a molecular weight of 254.71 g/mol. It has a XLogP3 value of 4.6, indicating its lipophilicity. It has no hydrogen bond donors and two hydrogen bond acceptors. It has one rotatable bond. Its exact mass and monoisotopic mass are both 254.0610761 g/mol. Its topological polar surface area is 25.8 Ų. It has 18 heavy atoms .

Scientific Research Applications

Antimicrobial Activity

  • Synthesis and Biological Evaluation : Quinazoline derivatives, including those with chloro and methyl groups, have been investigated for antimicrobial properties. Compounds with specific substitutions at certain positions showed promising antimicrobial activity (Dash et al., 2017).

Anticancer Potential

  • Anticancer Activity and EGFR-Tyrosine Kinase Targeting : Research on 2,3,7-trisubstituted Quinazoline derivatives, a category which includes 2-Chloro-6-methyl-4-phenyl-quinazoline, indicates potential in inhibiting EGFR-tyrosine kinase, making them promising as antitumor agents (Noolvi & Patel, 2013).

Anti-Inflammatory Properties

  • Anti-Inflammatory and Analgesic Effects : Studies have synthesized quinazoline derivatives, finding certain compounds with chloro, methyl, and phenyl groups to exhibit significant anti-inflammatory and analgesic activities (Dash et al., 2017).

Synthetic Methods and Chemical Properties

  • Synthesis Techniques and Structural Analysis : Research has focused on developing efficient synthesis methods for quinazoline derivatives, and characterizing their chemical structures. This includes studies on reaction mechanisms and optimizing synthesis processes for better yields and properties (Huang et al., 2008).

Photophysical Properties

  • Structural and Photophysical Studies : Investigations into the structural diversity of quinazoline derivatives, including those with chloro and phenyl groups, have been conducted to understand their photophysical properties. This involves examining how different substitutions affect the molecular conformation and photophysical behaviors (Dwivedi et al., 2016).

properties

IUPAC Name

2-chloro-6-methyl-4-phenylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2/c1-10-7-8-13-12(9-10)14(18-15(16)17-13)11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQKTJCMHUYFNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80365487
Record name 2-chloro-6-methyl-4-phenylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-methyl-4-phenylquinazoline

CAS RN

5185-55-7
Record name 2-chloro-6-methyl-4-phenylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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